molecular formula C6H12ClNO B8746300 1-(3-Chloropropyl)azetidin-3-OL

1-(3-Chloropropyl)azetidin-3-OL

Cat. No. B8746300
M. Wt: 149.62 g/mol
InChI Key: BSNVTTUTRHPNMM-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

In a 25 mL round-bottomed flask were mixed with stirring azetidin-3-ol hydrochloride (available from Beta Pharma, 250 mg, 2.28 mmol) and 1-bromo-3-chloropropane (719 mg, 4.56 mmol.0) in acetonitrile (5 mL) to the suspension was added Cs2CO3 (1.86 g, 5.7 mmol.50). The mixture was stirred at 25° C. for 18 h, then diluted with 15 mL of EtOAc and filtered to remove solids. Filtrate was evaporated and residue purified by chromatography (40 g column, 50 μm from Analogix, 0 to 5% over 20 min (MeOH containing 10% ammonium hydroxide)/dichloromethane (developing TLC in an iodine chamber) to give 1-(3-chloropropyl)azetidin-3-ol (128 mg, 856 μmol, 37.5%) as a clear dense liquid. 1H NMR (CDCl3) δ: 4.25-4.53 (m, 2H), 3.36-3.68 (m, 4H), 2.82-3.04 (m, 2H), 2.58 (t, J=7.2 Hz, 2H), 1.80 (quin, J=6.8 Hz, 2H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
719 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
1.86 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:5][CH:4]([OH:6])[CH2:3]1.Br[CH2:8][CH2:9][CH2:10][Cl:11].C([O-])([O-])=O.[Cs+].[Cs+]>C(#N)C.CCOC(C)=O>[Cl:11][CH2:10][CH2:9][CH2:8][N:2]1[CH2:5][CH:4]([OH:6])[CH2:3]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
Cl.N1CC(C1)O
Name
Quantity
719 mg
Type
reactant
Smiles
BrCCCCl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Cs2CO3
Quantity
1.86 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
CUSTOM
Type
CUSTOM
Details
Filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
residue purified by chromatography (40 g column, 50 μm from Analogix, 0 to 5% over 20 min (MeOH containing 10% ammonium hydroxide)/dichloromethane (
Duration
20 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCCCN1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 856 μmol
AMOUNT: MASS 128 mg
YIELD: PERCENTYIELD 37.5%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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